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Compound of Interest

Compound Name: PAT1inh-B01

Cat. No.: B12382788 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of PAT1inh-B01, a selective

inhibitor of the Solute Carrier Family 26 Member 6 (SLC26A6), also known as Putative Anion

Transporter 1 (PAT1). This guide details its chemical properties, a proposed synthesis pathway,

and in-depth experimental protocols for its biological evaluation.

Core Chemical Properties
PAT1inh-B01 is a small molecule inhibitor with the systematic name N-(4-(3-(5-bromo-1H-

indol-1-yl)-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole-4-

carboxamide. Its key chemical data are summarized in the table below for easy reference.
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Property Value Source

Molecular Formula C22H18BrF3N6O2 [1][2]

Molecular Weight 535.32 g/mol [1]

CAS Number 1775330-54-5 [1][2]

Appearance White to off-white solid
Inferred from typical pyrazole

derivatives

Solubility
Soluble in DMSO (12.5 mg/mL

with heating)
[1]

Purity ≥98% [3]

Storage

Store at 4°C, protect from light.

Stock solutions can be stored

at -20°C for up to 1 month or

-80°C for up to 6 months.

[1]

Proposed Synthesis of PAT1inh-B01
While a specific, detailed synthesis of PAT1inh-B01 has not been published in peer-reviewed

literature, a plausible synthetic route can be proposed based on established methods for the

synthesis of similar pyrazole-carboxamide and 1,2,4-oxadiazole derivatives. The proposed

multi-step synthesis is outlined below.

Step 1: Synthesis of 1-methyl-1H-pyrazole-4-carboxylic acid. This starting material can be

synthesized from commercially available precursors, such as ethyl 2-formyl-3-oxobutanoate,

through a cyclization reaction with methylhydrazine, followed by hydrolysis of the resulting

ester.

Step 2: Synthesis of N-(4-amino-3-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole-4-

carboxamide. 1-methyl-1H-pyrazole-4-carboxylic acid can be converted to its corresponding

acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting

acid chloride is then reacted with 4-amino-2-(trifluoromethyl)aniline in the presence of a non-

nucleophilic base, such as pyridine or triethylamine, to form the amide bond.
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Step 3: Synthesis of 5-bromo-1H-indole-N'-hydroxy-carboximidamide. 5-bromo-1H-indole can

be reacted with a source of the cyanate ion (e.g., from the reaction of sodium cyanide with an

oxidizing agent in the presence of a phase-transfer catalyst) to form the corresponding nitrile.

The nitrile is then treated with hydroxylamine to yield the N'-hydroxy-carboximidamide (an

amidoxime).

Step 4: Formation of the 1,2,4-oxadiazole ring. The N-(4-amino-3-(trifluoromethyl)phenyl)-1-

methyl-1H-pyrazole-4-carboxamide from Step 2 is diazotized using sodium nitrite in an acidic

medium, followed by a reaction with a cyanide source to introduce a nitrile group at the 4-

position of the phenyl ring. This intermediate is then converted to the corresponding amidoxime

by reaction with hydroxylamine. Finally, a cyclization reaction between the amidoxime from

Step 3 and the newly synthesized amidoxime, likely under dehydrating conditions (e.g., using a

coupling agent like EDC or DCC, or by heating), would form the 3,5-disubstituted 1,2,4-

oxadiazole ring and yield PAT1inh-B01.

Biological Activity and Mechanism of Action
PAT1inh-B01 is a potent and selective inhibitor of the SLC26A6 (PAT1) anion exchanger.

SLC26A6 is a crucial transporter in the apical membrane of intestinal epithelial cells, where it

mediates the exchange of chloride (Cl⁻) for bicarbonate (HCO₃⁻), contributing significantly to

intestinal fluid absorption.

PAT1inh-B01 has been shown to inhibit PAT1-mediated anion exchange with a half-maximal

inhibitory concentration (IC₅₀) of approximately 350 nM.[1][2][4] The inhibitory effect has been

demonstrated for various modes of anion exchange, including Cl⁻/SCN⁻ and Cl⁻/HCO₃⁻

exchange, with IC₅₀ values of 260 nM and 290 nM, respectively.[4] Importantly, PAT1inh-B01
exhibits high selectivity for SLC26A6 over other related SLC26 family members, such as

SLC26A3 (DRA), SLC26A4 (Pendrin), and SLC26A9, as well as the cystic fibrosis

transmembrane conductance regulator (CFTR) and Ca²⁺-activated Cl⁻ channels.[4]

By blocking the activity of SLC26A6, PAT1inh-B01 effectively reduces Cl⁻ and subsequent

fluid absorption in the small intestine. This mechanism of action makes it a valuable research

tool for studying intestinal ion transport and a potential therapeutic agent for managing

conditions characterized by excessive intestinal fluid absorption.

Experimental Protocols
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In Vitro Inhibition of SLC26A6-Mediated Anion Exchange
This protocol describes the cell-based assay used to determine the inhibitory activity of

PAT1inh-B01 on SLC26A6.

1. Cell Culture and Transfection:

Fischer rat thyroid (FRT) cells are cultured in a suitable medium (e.g., Coon's modified
Ham's F-12 medium supplemented with fetal bovine serum, L-glutamine, penicillin, and
streptomycin).
Cells are stably co-transfected with a plasmid encoding human SLC26A6 and a halide-
sensitive yellow fluorescent protein (YFP-H148Q/I152L). YFP fluorescence is quenched by
iodide (I⁻).

2. Anion Exchange Assay:

Transfected FRT cells are seeded in 96-well black-walled microplates and grown to
confluence.
The cells are washed with a chloride-containing buffer (e.g., PBS).
The cells are then incubated with varying concentrations of PAT1inh-B01 (or vehicle control,
DMSO) for a predetermined time (e.g., 10-30 minutes) at 37°C.
The chloride-containing buffer is rapidly replaced with an iodide-containing buffer (e.g., PBS
with NaI replacing NaCl) using an automated liquid handler.
The rate of YFP fluorescence quenching is monitored over time using a plate reader with
appropriate excitation and emission wavelengths (e.g., 500 nm excitation, 530 nm emission).
The initial rate of fluorescence quenching is proportional to the rate of I⁻ influx, which is
mediated by the SLC26A6-mediated Cl⁻/I⁻ exchange.

3. Data Analysis:

The initial rates of fluorescence quenching are calculated for each concentration of PAT1inh-
B01.
The data are normalized to the vehicle control (100% activity) and a maximal inhibition
control.
The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-
response curve using appropriate software (e.g., GraphPad Prism).

Measurement of Cl⁻/HCO₃⁻ Exchange
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This protocol details the measurement of PAT1inh-B01's effect on the physiologically relevant

Cl⁻/HCO₃⁻ exchange.

1. Cell Preparation and Dye Loading:

FRT cells stably expressing SLC26A6 are grown on glass coverslips.
The cells are loaded with the pH-sensitive fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-
6)-carboxyfluorescein (BCECF) by incubation with its acetoxymethyl ester (BCECF-AM).

2. Intracellular pH Measurement:

The coverslip with BCECF-loaded cells is mounted in a perfusion chamber on the stage of
an inverted fluorescence microscope.
The cells are initially perfused with a Cl⁻-containing, HCO₃⁻-free buffer.
The perfusion is then switched to a Cl⁻-free, HCO₃⁻-containing buffer. This creates an
outwardly directed Cl⁻ gradient that drives the influx of HCO₃⁻ through SLC26A6, leading to
an increase in intracellular pH (pHi).
BCECF fluorescence is excited at two wavelengths (e.g., 490 nm and 440 nm), and the ratio
of the emitted fluorescence (at ~535 nm) is used to determine the pHi, calibrated using the
nigericin/high-K⁺ method.
The experiment is repeated in the presence of different concentrations of PAT1inh-B01.

3. Data Analysis:

The initial rate of pHi increase upon switching to the HCO₃⁻-containing buffer is calculated.
The inhibition of the rate of pHi increase by PAT1inh-B01 is used to determine its effect on
Cl⁻/HCO₃⁻ exchange activity and to calculate the IC₅₀.

In Vivo Measurement of Intestinal Fluid Absorption
(Closed-Loop Model)
This protocol describes an in vivo method to assess the effect of PAT1inh-B01 on intestinal

fluid absorption in a mouse model.

1. Animal Preparation:

Mice are fasted overnight with free access to water.
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The animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane or a
ketamine/xylazine cocktail).
A midline laparotomy is performed to expose the small intestine.

2. Creation of Intestinal Loops:

A segment of the jejunum or ileum of a defined length (e.g., 2-3 cm) is isolated by ligating
both ends with surgical silk, taking care not to obstruct the mesenteric blood supply.
The intestinal contents of the looped segment are gently flushed with warm saline.

3. Administration of Test Solution:

A solution containing a non-absorbable marker (e.g., ¹⁴C-polyethylene glycol 4000) and
either PAT1inh-B01 or vehicle is injected into the lumen of the closed loop.
The abdominal incision is temporarily closed, and the animal is kept warm for the duration of
the experiment (e.g., 1-2 hours).

4. Measurement of Fluid Absorption:

At the end of the experimental period, the animal is euthanized, and the intestinal loop is
carefully excised.
The contents of the loop are collected, and the volume is measured.
The concentration of the non-absorbable marker in the initial and final luminal fluid is
determined (e.g., by liquid scintillation counting).
The net fluid absorption is calculated based on the change in the concentration of the non-
absorbable marker.

5. Data Analysis:

Fluid absorption in the PAT1inh-B01-treated group is compared to the vehicle-treated control
group using an appropriate statistical test (e.g., Student's t-test).

Visualizations
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Caption: Mechanism of action of PAT1inh-B01 in an intestinal enterocyte.
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Caption: Workflow for the in vitro SLC26A6 inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b12382788?utm_src=pdf-custom-synthesis
https://www.rsc.org/suppdata/c5/ra/c5ra09286h/c5ra09286h3.pdf
https://www.researchgate.net/publication/230529551_New_one_step_synthesis_of_35-disubstituted_124-oxadiazoles
https://www.researchgate.net/figure/Synthetic-route-to-4-3-subsituted-1H-pyrazol-1-yl-phenyl-carboxamides-6a-q-7a-r_fig4_364740054
https://pubs.acs.org/doi/10.1021/acs.orglett.5c04219
https://www.benchchem.com/product/b12382788#pat1inh-b01-chemical-properties-and-synthesis
https://www.benchchem.com/product/b12382788#pat1inh-b01-chemical-properties-and-synthesis
https://www.benchchem.com/product/b12382788#pat1inh-b01-chemical-properties-and-synthesis
https://www.benchchem.com/product/b12382788#pat1inh-b01-chemical-properties-and-synthesis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12382788?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382788?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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